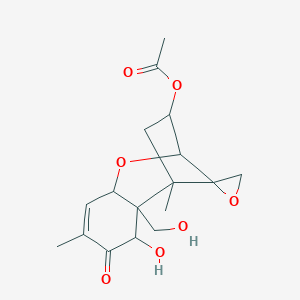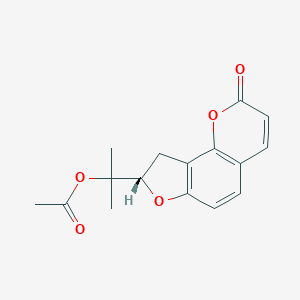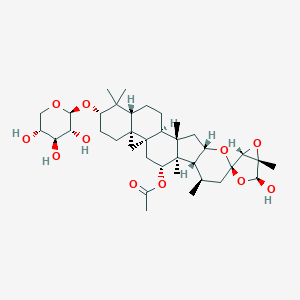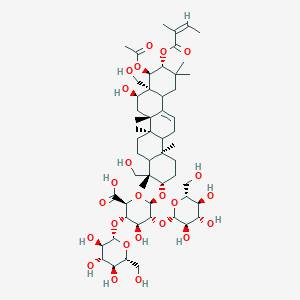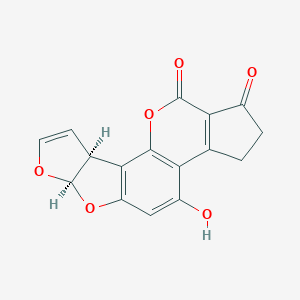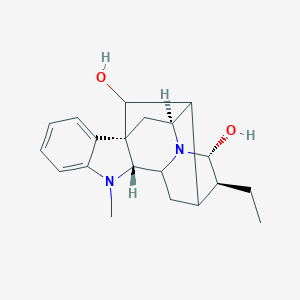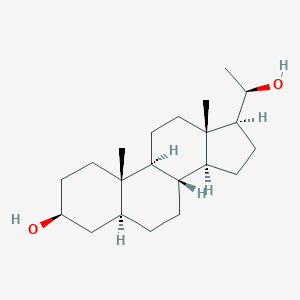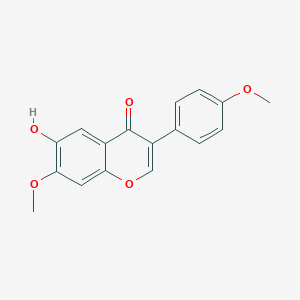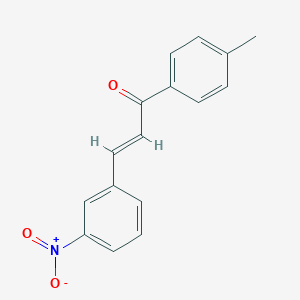
安哥兰素
描述
Angolensin is an isoflavonoid compound commonly found in plants of the Pterocarpus species, such as P. erinaceus and P. indicus, as well as Pericopsis species, like P. elata and P. mooniana . Current research suggests that this naturally occurring metabolite may possess various biological activities, including anti-inflammatory and anticancer properties .
科学研究应用
生物活性代谢物发现
安哥兰素已被鉴定为药用非洲植物非洲紫檀(Afrormosia)laxiflora 树皮中的生物活性代谢物。通过使用卤虾测试的生物活性指导分离,研究人员分离了安哥兰素和其他化合物,突出了其在天然产物药理学和药物化学中的潜力 (Tringali,1995 年)。
化学酶促合成
安哥兰素的合成一直是化学研究的课题。例如,安哥兰素单甲醚是通过 Friedel 和 Craft 反应制备的,证明了在实验室中合成这种化合物是可行的,这对于进一步的药理学研究至关重要 (Gupta & Seshadri,1956 年)。
药用特性和药理潜力
甲基安哥兰酸酯,一种与安哥兰素相关的化合物,从非洲紫檀中分离出来,表现出明显的浓度依赖性平滑肌抑制。它被评估其对胃肠道平滑肌的影响,暗示在治疗胃肠道疾病中的潜在应用 (Orisadipe 等人,2001 年)。
癌症研究
甲基安哥兰酸酯也因其抗癌特性而被研究。发现它能诱导白血病细胞凋亡,这可能为其在癌症治疗中的应用铺平道路 (Chiruvella 等人,2008 年)。
未来方向
One of the future directions for Angolensin research could be its potential use in the treatment of cancers which co-express ERα and ERβ . Two phytoestrogens, Angolensin and cosmosiin, were identified as ER dimer selective ligands . These molecules were validated using in vitro binding assays and BRET and ERE-luciferase reporter assays . Heterodimer selective concentrations were identified as 10 µM Angolensin and 1 µM cosmosiin .
作用机制
Target of Action
Angolensin is an antimicrobial agent that has been used in the treatment of inflammatory bowel disease . It has been shown to inhibit the growth of prostate cancer cells by blocking the production of a-ring and beta-sheet protein . The primary target of Angolensin is bacterial ribonucleotide reductase, an enzyme that synthesizes ribonucleotides from deoxyribonucleotides . This enzyme plays a major role in bacterial DNA replication and repair .
Mode of Action
The mechanism of action for Angolensin involves the inhibition of bacterial ribonucleotide reductase . By inhibiting this enzyme, Angolensin disrupts the process of DNA replication and repair in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathway affected by Angolensin is the DNA replication and repair pathway in bacteria . By inhibiting ribonucleotide reductase, Angolensin disrupts the synthesis of ribonucleotides from deoxyribonucleotides, which are essential components of DNA . This disruption affects the downstream processes of DNA replication and repair, leading to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
It is known that all ace inhibitors bind to tissue and plasma protein . Free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration, but binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .
Result of Action
The result of Angolensin’s action is the inhibition of bacterial growth and proliferation . By disrupting the DNA replication and repair process in bacteria, Angolensin effectively inhibits the growth of these organisms . This makes Angolensin a potentially effective antimicrobial agent.
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJFDRSZSSKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393892 | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-39-7 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Angolensin and where is it found?
A1: Angolensin is a naturally occurring α-methyldeoxybenzoin found in the heartwood of Pterocarpus angolensis D.C., also known as Kiaat or Muninga. [, ] It was first isolated alongside other metabolites including the related compound (αR)-angolensin. [] Angolensin has also been identified in the bark of Pericopsis laxiflora, another African medicinal plant. []
Q2: What is the structure of Angolensin?
A2: Angolensin is a 1,2-diarylpropane with the chemical name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one. [, ]
Q3: Can you provide the molecular formula and weight of Angolensin?
A3: The molecular formula of Angolensin is C16H16O4. Its molecular weight is 272.3 g/mol.
Q4: Has the absolute configuration of Angolensin been determined?
A4: Yes, (-)-Angolensin has been determined to possess the R configuration. [] This was established by oxidizing (-)-angolensin to yield (-)-2-(4-methoxyphenyl)propionic acid. []
Q5: How is Angolensin related to other isoflavonoids?
A5: The stereochemistry of Angolensin has been correlated with that of catechin and epicatechin through chemical conversion. [] Additionally, the relationship between its absolute configuration and other isoflavonoids has been discussed. []
Q6: What are some known metabolites of Angolensin?
A6: One known metabolite is O-demethylangolensin (ODMA), also known as 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one or 2′,4′,4″-trihydroxy-α-methyldeoxybenzoin. [] ODMA is formed by demethylation of Angolensin and can be regioselectively methylated to yield Angolensin. []
Q7: What are some of the reported biological activities of Angolensin?
A7: Angolensin, along with 2-O-methyl-angolensin and maackiain (demethylpterocarpin), was found to be bioactive in a brine shrimp test. [] This suggests potential cytotoxic properties, although further research is needed.
Q8: What are the known synthetic routes for Angolensin?
A8: Several synthetic approaches to Angolensin have been reported. [, , , , , , ] These include reduction of hydroxy and/or methoxy-substituted isoflavones using lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF). [] Another method involves the regioselective 4-O-alkylation of O-demethylangolensin at ring B using methyl iodide in dimethylformamide (DMF). []
Q9: Is there evidence of Angolensin metabolism in animals?
A9: Yes, Angolensin has been identified as a metabolite of formononetin in sheep. [, ] Radiolabeled Angolensin was detected in the urine of a ewe 6 hours after intraruminal administration of [4-14C]formononetin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



